

Strategic Solubility Profiling of 2-Iodo-6-methylbenzotrile: Experimental Frameworks & Predictive Modeling

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Compound of Interest

Compound Name:	2-Iodo-6-methylbenzotrile
CAS No.:	52107-69-4
Cat. No.:	B3143285

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Executive Summary

This technical guide details the solubility profile of **2-Iodo-6-methylbenzotrile** (CAS: 52107-69-4), a critical halogenated aromatic scaffold used in the synthesis of PI3K inhibitors and as a substrate for Suzuki-Miyaura cross-coupling reactions.^[1]

Effective manipulation of this compound requires a nuanced understanding of its solubility thermodynamics.^[1] While it exhibits the lipophilicity characteristic of aryl iodides, the nitrile moiety introduces a dipole moment that facilitates solubility in polar aprotic solvents. This guide synthesizes available physicochemical data with predictive modeling to provide a robust solubility map, accompanied by validated experimental protocols for researchers to determine precise thermodynamic values in their specific solvent systems.^[1]

Physicochemical Baseline

Before establishing a solubility profile, one must ground the analysis in the compound's fundamental properties. The interplay between the electron-withdrawing nitrile group and the

polarizable iodine atom governs its dissolution thermodynamics.[1]

Table 1: Core Physicochemical Properties[1]

Property	Value	Source/Method	Implications for Solubility
Molecular Formula	C ₈ H ₆ IN	Stoichiometry	Moderate Molecular Weight (MW) favors organic solubility.[1]
Molecular Weight	243.05 g/mol	Calculated	--
Melting Point	91–92 °C	Experimental [1]	Solid at RT; indicates moderate crystal lattice energy.[1] Ideal for recrystallization.[1]
LogP (Predicted)	2.7 – 3.2	In-Silico (Consensus)	Lipophilic. Poor water solubility; high affinity for organic layers (DCM, EtOAc).[1]
H-Bond Donors	0	Structure	Cannot donate H-bonds; limited solubility in protic solvents unless heated.[1]
H-Bond Acceptors	1 (Nitrile)	Structure	Weak acceptor; interacts well with weak donors (e.g., Chloroform).[1]

Solubility Profile & Solvent Selection Strategy

The solubility of **2-Iodo-6-methylbenzotrile** is dictated by "like dissolves like" principles modified by the specific interactions of the nitrile dipole.[1]

Predicted Solubility Map

Based on Hansen Solubility Parameters (HSP) and experimental precedent from structural analogs (e.g., 2-iodobenzonitrile), the compound follows this solubility hierarchy:

- High Solubility (>100 mg/mL):
 - Polar Aprotic Solvents: DMF, DMSO, NMP.[1]
 - Mechanism:[1][2][3] Strong dipole-dipole interactions stabilize the nitrile group.[1]
 - Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]
 - Mechanism:[1][2][3] Favorable dispersion forces and weak H-bonding to the nitrile nitrogen.[1]
 - Esters: Ethyl Acetate (EtOAc).[1][4]
 - Mechanism:[1][2][3] General polarity match; standard solvent for extraction workups.[1]
- Moderate/Temperature-Dependent Solubility (10–100 mg/mL):
 - Alcohols: Ethanol, Methanol, Isopropanol.[1]
 - Mechanism:[1][2][3] Soluble at reflux (boiling), sparingly soluble at room temperature (RT).[1]
 - Application: Ideal candidates for recrystallization.
 - Aromatics: Toluene, Benzene.[1]
 - Mechanism:[1][2][3]
-
stacking interactions between the aromatic rings.[1]
- Low Solubility (<1 mg/mL):
 - Water: Highly insoluble due to lipophilicity (LogP ~3).[1]

- Aliphatic Hydrocarbons: Hexane, Heptane, Pentane.[1]
 - Application: Used as anti-solvents to crash the product out of solution.[1]

Recrystallization Strategy

For purification, a mixed-solvent system is recommended to balance yield and purity.[1]

- System A (Standard): Ethanol/Water.[1] Dissolve in hot ethanol; add water dropwise until turbidity persists; cool slowly.
- System B (Non-Polar): Toluene/Heptane.[1] Dissolve in minimal hot toluene; add heptane as an anti-solvent.[1]

Experimental Protocols

To generate precise thermodynamic solubility data (mole fraction

vs. Temperature

) for your specific application, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

) at equilibrium.

Materials:

- **2-Iodo-6-methylbenzonitrile** (Solid, >98% purity).[1]
- Target Solvent (HPLC Grade).[1]
- Temperature-controlled orbital shaker.[1]
- 0.45 μm PTFE Syringe Filters.[1]
- HPLC-UV System (Detection at 254 nm).[1]

Workflow:

- Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a glass vial. The solid must remain visible (supersaturation).[1]
- Equilibration: Seal vial and agitate at the target temperature (e.g., 25°C) for 24–48 hours.
 - Validation: Check pH or visual appearance to ensure no degradation occurs.[1]
- Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal).
- Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into an HPLC vial.
 - Note: Pre-warming prevents precipitation inside the filter.[1]
- Quantification: Dilute the filtrate (if necessary) and inject into HPLC. Calculate concentration using a calibration curve.

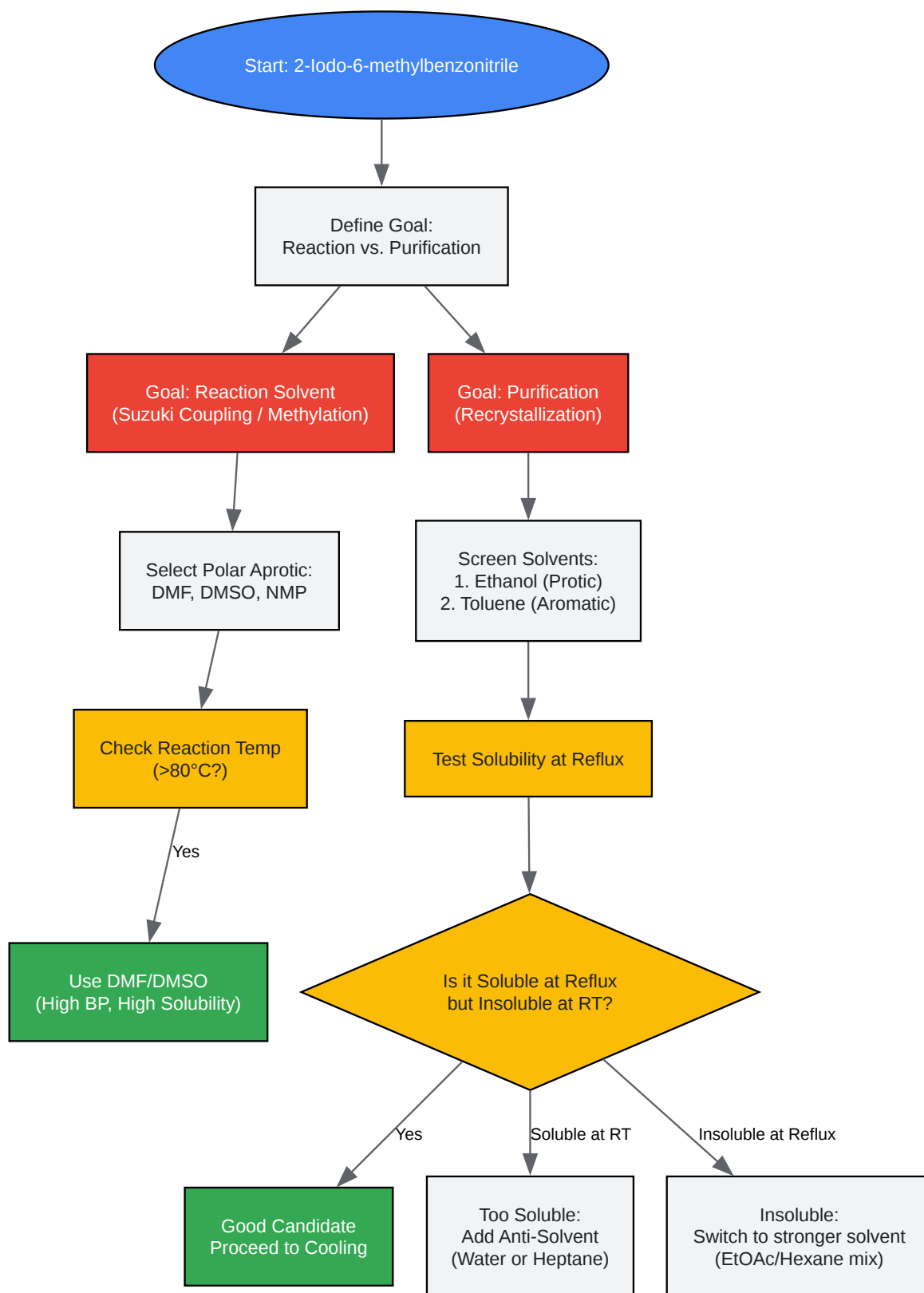
Protocol B: Gravimetric Screening (Rapid Assessment) [1]

For rapid solvent selection without HPLC:

- Weigh 100 mg of compound into a vial.
- Add solvent in 100 µL increments, vortexing between additions.
- Record the volume () required to dissolve the solid completely at RT.[1]
- Calculation: Solubility

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and solubility determination, encoded in Graphviz (DOT).



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Caption: Decision matrix for selecting solvents for reaction chemistry versus purification (recrystallization) based on thermodynamic solubility behavior.

References

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